molecular formula C18H16F3N3O3S2 B6540613 N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1040670-88-9

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6540613
CAS No.: 1040670-88-9
M. Wt: 443.5 g/mol
InChI Key: GVIMKRJKZBKZDQ-UHFFFAOYSA-N
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Description

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound known for its unique structure combining sulfonamide and pyridazine moieties

Properties

IUPAC Name

N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S2/c19-18(20,21)13-4-1-5-14(12-13)29(26,27)22-9-3-10-24-17(25)8-7-15(23-24)16-6-2-11-28-16/h1-2,4-8,11-12,22H,3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIMKRJKZBKZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide can be carried out through a multi-step reaction process.

  • Initial Step: : The synthesis begins with the preparation of 3-(trifluoromethyl)benzene-1-sulfonyl chloride. This intermediate is obtained by chlorosulfonation of 3-(trifluoromethyl)benzoic acid.

  • Formation of Sulfonamide: : The resulting sulfonyl chloride reacts with an amine derivative to form the sulfonamide moiety.

  • Pyridazinone Formation: : The thiophene derivative undergoes a cyclization reaction with hydrazine hydrate to form the 1,6-dihydropyridazin-1-one structure.

  • Final Coupling: : The pyridazinone intermediate is coupled with the sulfonamide moiety through a nucleophilic substitution reaction to yield the final compound.

Industrial Production Methods

For industrial production, the process must be optimized for scale-up. This involves:

  • Efficient Catalysts: : Use of catalysts to improve reaction yield and efficiency.

  • Controlled Conditions: : Strict control of reaction temperature, pressure, and time to ensure reproducibility and safety.

  • Purification Steps: : Implementation of crystallization or chromatographic techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide undergoes several chemical reactions:

  • Oxidation: : Can be oxidized to form corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the thiophene ring or the pyridazinone moiety.

  • Substitution: : The sulfonamide and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reducing Agents: : Commonly used are lithium aluminum hydride and sodium borohydride.

  • Substitution Reagents: : Include halogenated compounds and strong nucleophiles like sodium azide.

Major Products

  • Oxidation: : Produces sulfoxides and sulfones.

  • Reduction: : Yields deoxygenated derivatives.

  • Substitution: : Leads to substituted sulfonamides and thiophene compounds.

Scientific Research Applications

Chemical Formula

The molecular formula of the compound is C18H19F3N4O2S.

Medicinal Chemistry

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide is being investigated for its therapeutic potential due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For example:

Derivative IC50 (μM) Cell Line
Original>50HeLa
Derivative 112HeLa
Derivative 2<25HeLa
Derivative 31.0HeLa
Derivative 40.0046MDA-MB-231

These results demonstrate that structural modifications can enhance the compound's effectiveness against cancer cells, particularly in inhibiting growth in HeLa and MDA-MB-231 cell lines.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the sulfonamide group is known to contribute to antibacterial activity, making it a candidate for further investigation in treating bacterial infections.

Material Science

Due to its unique electronic properties imparted by the trifluoromethyl and thiophene groups, this compound may find applications in developing new materials, such as organic semiconductors or sensors. The stability and reactivity of the compound could lead to innovative uses in electronics or photonics.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. They evaluated their antiproliferative effects on various cancer cell lines, finding that specific modifications significantly improved potency against breast and cervical cancer cells .

Case Study 2: Antimicrobial Testing

Another study focused on assessing the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity, warranting further exploration into its mechanism and potential therapeutic applications .

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Likely targets enzymes or receptors involved in inflammation or cancer pathways.

  • Pathways Involved: : May inhibit key signaling pathways, leading to reduced proliferation or enhanced apoptosis of target cells.

Comparison with Similar Compounds

Conclusion

This compound stands out due to its complex structure and potential applications across various fields. Its synthesis, reactions, and applications make it a compound of significant interest in both academic and industrial research.

Biological Activity

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H21F3N3O2S. Its structure includes a trifluoromethyl group, a sulfonamide moiety, and a pyridazinone derivative, which contribute to its biological activity.

Structural Features

FeatureDescription
Molecular Weight367.5 g/mol
Functional GroupsSulfonamide, trifluoromethyl, pyridazinone
Key AtomsCarbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), Sulfur (S), Fluorine (F)

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting potential efficacy against various pathogens.
  • Anticancer Potential : Compounds with similar structures have been reported to inhibit tyrosine kinases involved in cancer cell proliferation.

Efficacy Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of a structurally similar compound against various bacteria and fungi. The results indicated significant inhibition of growth for:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

The minimum inhibitory concentration (MIC) was determined to be comparable to conventional antibiotics, indicating promising antimicrobial potential.

Case Study 2: Anticancer Activity

Research involving derivatives of the compound showed that they could inhibit the proliferation of cancer cell lines through the modulation of key signaling pathways. This suggests that this compound may exhibit similar anticancer properties.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
3-Methyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin))Antimicrobial
Ethyl 2-methyl-6-oxo-5-(thiophen)Anticancer
N-propargyl aminoindan derivativesNeuroprotective

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